molecular formula C7H15NO2 B1311136 (R)-2-Amino-2,4-dimethylpentanoic acid CAS No. 29589-03-5

(R)-2-Amino-2,4-dimethylpentanoic acid

Cat. No. B1311136
CAS RN: 29589-03-5
M. Wt: 145.2 g/mol
InChI Key: ARSWQPLPYROOBG-SSDOTTSWSA-N
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Description

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including any catalysts or reagents used, reaction conditions, and the overall reaction mechanism.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

In general, amino acids like “®-2-Amino-2,4-dimethylpentanoic acid” are crucial in many areas of science, including biochemistry, pharmacology, and medicine. They can be used in protein synthesis, as precursors to other molecules in biochemical reactions, and in pharmaceutical formulations .

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other potential hazards, as well as appropriate safety precautions when handling it.


Future Directions

This would involve discussing potential areas for future research, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


For a specific compound, these analyses would typically involve a combination of laboratory experiments and computational modeling, and would require expertise in areas such as organic chemistry, analytical chemistry, and biochemistry. The results would usually be published in scientific journals, and could be found by searching databases such as PubMed or the American Chemical Society’s publications1. Please note that the availability of information may vary depending on the specific compound and the extent to which it has been studied.


properties

IUPAC Name

(2R)-2-amino-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWQPLPYROOBG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2,4-dimethylpentanoic acid

CAS RN

29589-03-5
Record name alpha-Methylleucine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029589035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-a-Methylleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.-METHYLLEUCINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I6LNK6551
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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